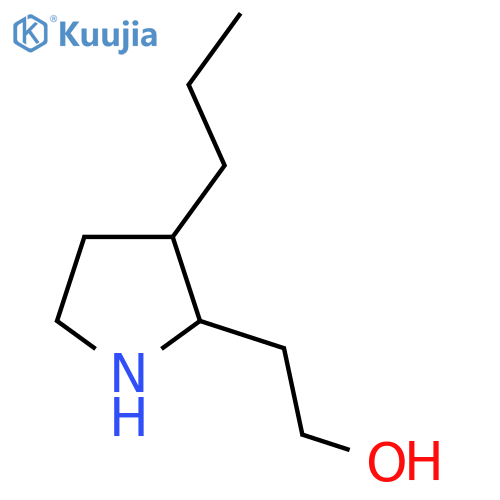Cas no 2171966-67-7 (2-(3-propylpyrrolidin-2-yl)ethan-1-ol)

2171966-67-7 structure
商品名:2-(3-propylpyrrolidin-2-yl)ethan-1-ol
2-(3-propylpyrrolidin-2-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- 2-(3-propylpyrrolidin-2-yl)ethan-1-ol
- 2171966-67-7
- EN300-1628648
-
- インチ: 1S/C9H19NO/c1-2-3-8-4-6-10-9(8)5-7-11/h8-11H,2-7H2,1H3
- InChIKey: SDGYFPMELYJOAD-UHFFFAOYSA-N
- ほほえんだ: OCCC1C(CCC)CCN1
計算された属性
- せいみつぶんしりょう: 157.146664230g/mol
- どういたいしつりょう: 157.146664230g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 106
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(3-propylpyrrolidin-2-yl)ethan-1-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1628648-10.0g |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 10g |
$7866.0 | 2023-06-04 | ||
| Enamine | EN300-1628648-2.5g |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 2.5g |
$3585.0 | 2023-06-04 | ||
| Enamine | EN300-1628648-0.1g |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 0.1g |
$1610.0 | 2023-06-04 | ||
| Enamine | EN300-1628648-5.0g |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 5g |
$5304.0 | 2023-06-04 | ||
| Enamine | EN300-1628648-500mg |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 500mg |
$1757.0 | 2023-09-22 | ||
| Enamine | EN300-1628648-1000mg |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 1000mg |
$1829.0 | 2023-09-22 | ||
| Enamine | EN300-1628648-0.25g |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 0.25g |
$1683.0 | 2023-06-04 | ||
| Enamine | EN300-1628648-1.0g |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 1g |
$1829.0 | 2023-06-04 | ||
| Enamine | EN300-1628648-0.05g |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 0.05g |
$1537.0 | 2023-06-04 | ||
| Enamine | EN300-1628648-50mg |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol |
2171966-67-7 | 50mg |
$1537.0 | 2023-09-22 |
2-(3-propylpyrrolidin-2-yl)ethan-1-ol 関連文献
-
Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
2171966-67-7 (2-(3-propylpyrrolidin-2-yl)ethan-1-ol) 関連製品
- 1806446-46-7(1-Bromo-1-(2-bromo-4-nitrophenyl)propan-2-one)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 4964-69-6(5-Chloroquinaldine)
- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)
- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
